molecular formula C17H13Cl2NO B14415541 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline CAS No. 83054-55-1

3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline

Cat. No.: B14415541
CAS No.: 83054-55-1
M. Wt: 318.2 g/mol
InChI Key: AZPLDWUVJDZSRT-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline is an organic compound with the molecular formula C17H13Cl2NO It is characterized by the presence of a chloro-substituted naphthalene ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline typically involves the reaction of 4-chloronaphthalen-1-ol with 3-chloro-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline
  • 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-ethylamine
  • 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylphenol

Uniqueness

3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and methylaniline groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83054-55-1

Molecular Formula

C17H13Cl2NO

Molecular Weight

318.2 g/mol

IUPAC Name

3-chloro-4-(4-chloronaphthalen-1-yl)oxy-5-methylaniline

InChI

InChI=1S/C17H13Cl2NO/c1-10-8-11(20)9-15(19)17(10)21-16-7-6-14(18)12-4-2-3-5-13(12)16/h2-9H,20H2,1H3

InChI Key

AZPLDWUVJDZSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)Cl)N

Origin of Product

United States

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